3-Acetyl-2,4-dimethylpyrrole CAS number 2386-25-6
3-Acetyl-2,4-dimethylpyrrole CAS number 2386-25-6
An In-Depth Technical Guide to 3-Acetyl-2,4-dimethylpyrrole (CAS 2386-25-6)
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most vital structural motifs in the realm of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow for potent and specific interactions with biological targets.[1] This scaffold is not merely a theoretical curiosity; it is the foundational core of numerous blockbuster drugs, including the cholesterol-lowering agent atorvastatin and the multi-kinase inhibitor sunitinib, used in cancer therapy.[3] The versatility of the pyrrole core allows chemists to strategically introduce various substituents, fine-tuning the molecule's pharmacological profile.
Within this critical class of compounds, 3-Acetyl-2,4-dimethylpyrrole (CAS No. 2386-25-6) emerges as a particularly valuable building block. Its specific substitution pattern—featuring methyl groups at positions 2 and 4 and an acetyl group at position 3—provides a synthetically versatile platform for the elaboration of more complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analytical characterization, and strategic applications of this key chemical intermediate.
Section 1: Core Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The identity and purity of 3-Acetyl-2,4-dimethylpyrrole can be unequivocally established through a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for reaction planning, safety assessments, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 2386-25-6 | [4][5][6] |
| Molecular Formula | C₈H₁₁NO | [4][5] |
| Molecular Weight | 137.18 g/mol | [4][7] |
| Appearance | White to light yellow/orange powder or crystals | [4][7] |
| Melting Point | 136-139 °C | [5][7] |
| Boiling Point | 173 °C at 12 mmHg | [5] |
| Purity | >98.0% (GC) | [4] |
| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | [7] |
| Synonyms | 2,4-Dimethyl-3-acetylpyrrole, 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one | [6][7] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides a definitive fingerprint of the molecular structure. The following data are critical for confirming the successful synthesis and purity of 3-Acetyl-2,4-dimethylpyrrole.
¹H NMR Spectroscopy: The proton NMR spectrum provides precise information about the electronic environment of each hydrogen atom in the molecule.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |
| N-H (Pyrrole ring) | ~9.17 | Broad Singlet | [8] |
| C5-H (Pyrrole ring) | ~6.36 | Singlet | [8] |
| C2-CH ₃ | ~2.43 | Singlet | [8] |
| C4-CH ₃ | ~2.27 | Singlet | [8] |
| Acetyl-CH ₃ | ~2.50 | Singlet | [8] |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
| Ion | Mass-to-Charge Ratio (m/z) | Significance | Reference |
| [M]⁺ | 137.0 | Molecular Ion | [8] |
| [M-CH₃]⁺ | 122.0 | Loss of a methyl group (base peak) | [8] |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3350 | N-H stretching (pyrrole ring) |
| ~1710 | C=O stretching (acetyl group) |
| ~1540 | C=C stretching (aromatic ring) |
Section 2: Synthetic Pathways and Methodologies
The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. The Paal-Knorr and Knorr syntheses are among the most prominent and widely used methods.[9][10]
The Paal-Knorr Pyrrole Synthesis: A Foundational Approach
The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[9][11] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][12]
Caption: General mechanism of the Paal-Knorr Pyrrole Synthesis.
The Knorr Pyrrole Synthesis: A Versatile Alternative
The Knorr pyrrole synthesis is another powerful method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester).[13] This condensation reaction is highly versatile and allows for the preparation of a wide variety of polysubstituted pyrroles.
Caption: Conceptual workflow of the Knorr Pyrrole Synthesis.
Representative Synthesis Protocol: Acylation of 2,4-Dimethylpyrrole
While classical methods build the ring from acyclic precursors, a highly efficient and common strategy for preparing 3-Acetyl-2,4-dimethylpyrrole is the direct acylation of the pre-formed 2,4-dimethylpyrrole nucleus. This approach leverages the electron-rich nature of the pyrrole ring, which makes it susceptible to electrophilic substitution. The Vilsmeier-Haack or Friedel-Crafts acylation are standard methods for this transformation.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology (Illustrative Friedel-Crafts Acylation):
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the suspension. Stir for 15-20 minutes to allow for the formation of the electrophilic acylium ion complex.
-
Substrate Addition: Dissolve 2,4-dimethylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Acetyl-2,4-dimethylpyrrole.
Section 3: Applications in Drug Discovery and Chemical Research
The utility of 3-Acetyl-2,4-dimethylpyrrole lies in its role as a versatile intermediate for constructing more elaborate molecules with potential therapeutic value.
A Scaffold for Pharmacological Innovation
The pyrrole core is a privileged structure in medicinal chemistry, known to be a constituent of compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][14] 3-Acetyl-2,4-dimethylpyrrole serves as an ideal starting point for accessing novel pyrrole derivatives. The acetyl group, in particular, is a key functional handle. It can be:
-
Reduced to an ethyl group.
-
Used as a site for aldol condensations to extend the carbon chain.
-
Transformed into other functional groups through reactions like the Willgerodt–Kindler reaction .
-
Serve as a precursor for the synthesis of other heterocyclic rings fused to the pyrrole core.
One noted application for 3-Acetyl-2,4-dimethylpyrrole is as a research chemical and a central nervous system depressant.[6] Furthermore, pyrrole derivatives are being investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's.[15][16]
Caption: The pyrrole core as a versatile scaffold for drug development.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable in a laboratory setting. 3-Acetyl-2,4-dimethylpyrrole, like many organic chemicals, requires careful handling.
GHS Hazard Information
Based on available safety data, the compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[17][18]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[17][18]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[18]
-
Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[19][20]
Recommended Handling and Storage Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[21] Wash hands and face thoroughly after handling.[17] Avoid contact with skin and eyes.[20]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[20] Store away from strong oxidizing agents, acids, and bases.[20]
Conclusion
3-Acetyl-2,4-dimethylpyrrole is more than just a catalog chemical; it is a strategic intermediate that provides access to a rich and diverse chemical space. Its well-defined physicochemical properties, established spectroscopic profile, and accessible synthetic routes make it a reliable tool for medicinal chemists and researchers. By leveraging the functional handles on this molecule, scientists can continue to explore the vast therapeutic potential of the pyrrole scaffold, driving the discovery of the next generation of innovative medicines.
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